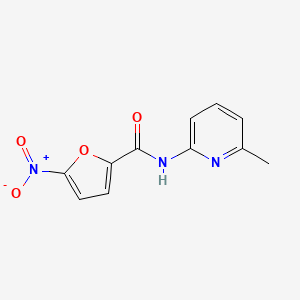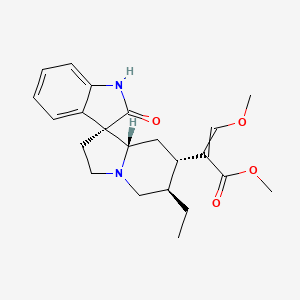
Rhynchophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate is a complex organic compound with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate typically involves multiple steps:
Formation of the Spiro[indoline-3,1’-indolizine] Core: This step involves the cyclization of an indoline derivative with an appropriate indolizine precursor under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Formation of the Acrylate Moiety: The acrylate moiety is introduced through a Wittig reaction or a Horner-Wadsworth-Emmons reaction, using appropriate phosphonium or phosphonate reagents.
Methoxy Group Addition: The methoxy group is typically introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and indolizine moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and ethyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of bases or acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Medicine
Anticancer Activity: Research indicates potential anticancer properties due to its ability to interfere with cell proliferation.
Antimicrobial Activity: Studied for its effectiveness against various bacterial and fungal strains.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用机制
The mechanism of action of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication.
相似化合物的比较
Similar Compounds
- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-methyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate
- (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-propyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate
Uniqueness
The uniqueness of (E)-methyl 2-((1’R,6’R,7’S,8a’S)-6’-ethyl-2-oxo-3’,5’,6’,7’,8’,8a’-hexahydro-2’H-spiro[indoline-3,1’-indolizine]-7’-yl)-3-methoxyacrylate lies in its specific spiro structure and the presence of the ethyl group, which may confer distinct biological and chemical properties compared to its analogs. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC 名称 |
methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/t14-,15-,19-,22+/m0/s1 |
InChI 键 |
DAXYUDFNWXHGBE-OFFWNCNGSA-N |
手性 SMILES |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
规范 SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Pictograms |
Acute Toxic |
同义词 |
isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



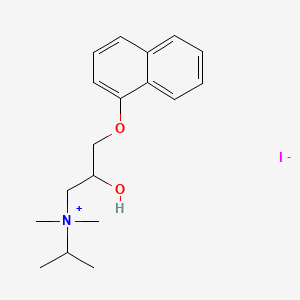

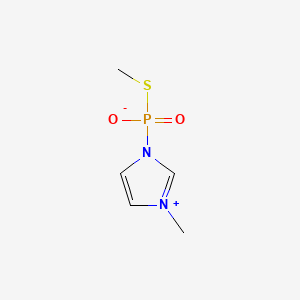
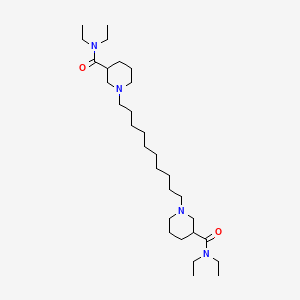
![3-[3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxydecanoyloxy]decanoic acid](/img/structure/B1206561.png)
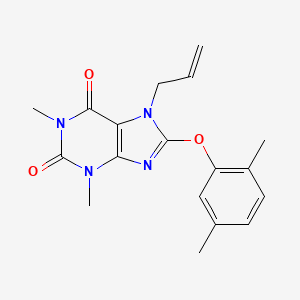


![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)


